molecular formula C8H7BrN2 B1288204 2-broMo-6-Methyl-1H-benzo[d]iMidazole CAS No. 1388060-94-3

2-broMo-6-Methyl-1H-benzo[d]iMidazole

Cat. No. B1288204
CAS RN: 1388060-94-3
M. Wt: 211.06 g/mol
InChI Key: JKSVPXYIGJVCNA-UHFFFAOYSA-N
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Description

“2-broMo-6-Methyl-1H-benzo[d]iMidazole” is a chemical compound with the molecular formula C8H7BrN2 . It is a derivative of benzimidazole, which is a type of organic compound consisting of a benzene ring fused to an imidazole ring . Benzimidazoles and their derivatives are known for their wide range of biological activities .


Molecular Structure Analysis

The molecular structure of “2-broMo-6-Methyl-1H-benzo[d]iMidazole” consists of a benzimidazole core with a bromine atom attached at the 2-position and a methyl group attached at the 6-position . Further analysis would require more specific information or computational chemistry tools.

Scientific Research Applications

Synthesis of Substituted Imidazoles

2-broMo-6-Methyl-1H-benzo[d]iMidazole: is a valuable precursor in the synthesis of various substituted imidazoles. These heterocycles are integral to functional molecules utilized in numerous everyday applications . The regiocontrolled synthesis allows for precise modification of the imidazole ring, which is crucial for creating compounds with desired properties for specific applications.

Therapeutic Drug Development

Imidazole derivatives exhibit a broad range of biological activities. They are pivotal in the development of new drugs, showing promise as antibacterial, antifungal, antiviral, and anti-inflammatory agents . The structural versatility of imidazole compounds, including those derived from 2-broMo-6-Methyl-1H-benzo[d]iMidazole , makes them

Future Directions

Benzimidazole derivatives continue to be of interest in medicinal chemistry due to their wide range of biological activities . Future research could focus on exploring the biological activities of “2-broMo-6-Methyl-1H-benzo[d]iMidazole” and its potential applications in medicine.

properties

IUPAC Name

2-bromo-6-methyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-5-2-3-6-7(4-5)11-8(9)10-6/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKSVPXYIGJVCNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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